molecular formula C19H32N2O2 B11098856 6-Diethylamino-2-(4-diethylamino-but-2-ynyl)-hex-4-ynoic acid methyl ester

6-Diethylamino-2-(4-diethylamino-but-2-ynyl)-hex-4-ynoic acid methyl ester

Cat. No.: B11098856
M. Wt: 320.5 g/mol
InChI Key: WKRMXOVEWFMFGS-UHFFFAOYSA-N
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Description

Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of diethylamino groups and a hexynoate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate typically involves multi-step organic reactions. The process begins with the preparation of the diethylamino groups, followed by the introduction of the butynyl and hexynoate moieties. Common reagents used in these reactions include alkyl halides, amines, and acetylenes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the diethylamino groups or the alkyne moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.

Scientific Research Applications

Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate involves its interaction with specific molecular targets and pathways. The diethylamino groups can interact with biological macromolecules, altering their function and activity. The compound’s unique structure allows it to participate in various biochemical processes, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate stands out due to its unique combination of diethylamino groups and alkyne moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with broad applications in various fields of research.

Properties

Molecular Formula

C19H32N2O2

Molecular Weight

320.5 g/mol

IUPAC Name

methyl 6-(diethylamino)-2-[4-(diethylamino)but-2-ynyl]hex-4-ynoate

InChI

InChI=1S/C19H32N2O2/c1-6-20(7-2)16-12-10-14-18(19(22)23-5)15-11-13-17-21(8-3)9-4/h18H,6-9,14-17H2,1-5H3

InChI Key

WKRMXOVEWFMFGS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCC(CC#CCN(CC)CC)C(=O)OC

Origin of Product

United States

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